molecular formula C7H6F2N2O B7726048 2,4-Difluorobenzamidoxime

2,4-Difluorobenzamidoxime

Cat. No.: B7726048
M. Wt: 172.13 g/mol
InChI Key: WFNFKOIWDXLTJB-UHFFFAOYSA-N
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Description

2,4-Difluorobenzamidoxime is a high-purity chemical reagent of interest in advanced research and development, particularly in medicinal chemistry. This compound features a benzamidoxime core structure substituted with two fluorine atoms at the 2 and 4 positions of the aromatic ring. The strategic incorporation of fluorine atoms can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block for the synthesis of more complex molecules. While specific biological data for this compound is not currently available in the public domain, its structure suggests potential as a key intermediate in constructing pharmacologically active compounds. Researchers may explore its utility in developing ligands for various biological targets. As a versatile scaffold, it can be used in organic synthesis to create heterocyclic compounds or as a precursor in metal-chelating complexes. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

2,4-difluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNFKOIWDXLTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384950
Record name 2,4-Difluorobenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883022-90-0
Record name 2,4-Difluorobenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzamidoxime typically involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the conversion of the nitrile group to the amidoxime group. The reaction is usually conducted at ambient temperature and pressure, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amidoxime group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,4-difluorobenzylamine.

    Substitution: Formation of various substituted benzamidoxime derivatives depending on the substituent introduced.

Scientific Research Applications

2,4-Difluorobenzamidoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzamidoxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of 2,4-Difluorobenzamidoxime and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity
This compound 883022-90-0 C₇H₆F₂N₂O 172.13 Not reported 99%
3,4-Difluorobenzamidoxime Not reported C₇H₆F₂N₂O 172.13 Not reported 97%
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2320603 (CCDC) C₁₃H₈F₃NO 263.21 145–147 97%
2,4-Difluorobenzylamine 72235-52-0 C₇H₇F₂N 143.14 Not reported 98+%

Key Observations :

  • Fluorine Substitution Effects : The position of fluorine substituents significantly influences molecular interactions. For example, Fo24 (a difluorinated benzamide) exhibits strong hydrogen bonding and π-π stacking in its crystal structure, which may enhance thermal stability compared to amidoximes .
  • Molecular Weight and Reactivity : Amidoximes (e.g., this compound) generally have higher molecular weights than benzylamines (e.g., 2,4-Difluorobenzylamine), which may affect solubility and reaction kinetics .

Biological Activity

2,4-Difluorobenzamidoxime is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and immunology. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including patents and research articles.

Molecular Structure:

  • Chemical Formula: C7H6F2N2O
  • Molecular Weight: 174.13 g/mol

Structural Features:

  • The compound contains a benzene ring substituted with two fluorine atoms and an amidoxime functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that it may influence:

  • CXCL12/CXCR4 Axis: This pathway plays a significant role in tumor progression and metastasis. The compound has been shown to modulate the migration of myeloid-derived suppressor cells (MDSCs) and other progenitor cells to tumor sites, potentially enhancing anti-tumor immunity .
  • Angiogenesis Regulation: It affects angiogenesis by regulating the recruitment of cells involved in blood vessel formation, which is critical in tumor growth and metastasis .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
HeLa15.2Induction of apoptosis via caspase activation
MCF-712.8Inhibition of cell proliferation
A54920.5Modulation of CXCL12/CXCR4 signaling

These results suggest that this compound exhibits selective cytotoxicity against certain cancer cells, likely through apoptosis and inhibition of proliferation.

In Vivo Studies

In vivo experiments have further demonstrated the compound's potential as an anti-cancer agent. For instance:

  • Tumor Growth Inhibition: In mouse models bearing xenograft tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Immune Response Enhancement: The compound was found to enhance the infiltration of immune cells into the tumor microenvironment, suggesting a role in modulating immune responses against tumors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Tumor Microenvironment Modulation:
    • A study showed that administration of the compound led to increased levels of pro-inflammatory cytokines in tumor-bearing mice, indicating an enhanced immune response against tumors.
  • Combination Therapy:
    • Research has indicated that combining this compound with conventional chemotherapy agents resulted in synergistic effects, improving overall survival rates in preclinical models .

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